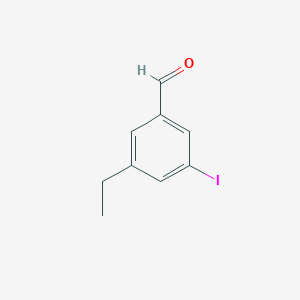

3-Ethyl-5-iodobenzaldehyde

Description

Significance of Polyfunctionalized Aromatic Compounds in Contemporary Chemical Research

Polyfunctionalized aromatic compounds, which are benzene (B151609) derivatives bearing multiple substituents, are foundational to numerous areas of scientific research and industry. These compounds serve as ubiquitous structural cores in a vast array of applications, including pharmaceuticals, natural products, and advanced functional materials. Current time information in New York, NY, US.bldpharm.com The presence of multiple functional groups on a single aromatic ring can lead to complex chemical behaviors and interactions, which are of central importance in biochemical reactions and the strategic design of new organic syntheses. parchem.com

The synthesis of these polysubstituted arenes is a key focus in organic chemistry. Researchers continually develop novel methods, such as transition metal-catalyzed reactions, electrocyclizations, and Diels-Alder reactions, to construct these valuable molecules from simpler, non-aromatic precursors. researchgate.net The ability to precisely control the placement and type of functional groups allows chemists to fine-tune the electronic, steric, and pharmacological properties of the final products, making polyfunctionalized aromatics indispensable tools in the creation of novel natural products and potential medicinal entities. Current time information in New York, NY, US.researchgate.net

The Role of Aryl Iodides as Versatile Synthons in Organic Transformations

Among the various functionalities that can be incorporated into an aromatic ring, the iodine atom holds a special place. Aryl iodides are highly valued as versatile synthons—molecular fragments used as building blocks in synthesis—due to the unique reactivity of the carbon-iodine bond. This bond is the least stable among the aryl halides, making it an excellent leaving group and a prime site for a wide range of chemical transformations.

Intricate aryl iodine compounds are considered valuable precursors for the synthesis of natural products, pharmaceutical intermediates, and other fine chemicals. lookchem.com They are particularly crucial for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. These powerful methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. For example, aryl iodides are frequently used in palladium- and nickel-catalyzed reactions to construct complex molecular frameworks, which are essential in drug discovery and the synthesis of ligands for asymmetric catalysis. ontosight.aiavantorsciences.commdpi.com This reactivity makes the aryl iodide group a key "handle" for chemists to elaborate a simple aromatic ring into a more complex and valuable structure.

Strategic Utility of Benzaldehyde (B42025) Derivatives as Key Building Blocks

Benzaldehyde and its derivatives are among the most important and widely used building blocks in synthetic organic chemistry. researchgate.net The aldehyde functional group is a versatile reactive site, capable of undergoing a wide array of transformations. These include oxidation to carboxylic acids, reduction to alcohols, and numerous carbon-carbon bond-forming reactions such as the Wittig, aldol (B89426), and Grignard reactions.

This inherent reactivity makes benzaldehyde derivatives essential intermediates in the synthesis of a multitude of complex organic molecules, natural products, and pharmaceuticals. researchgate.net For instance, substituted benzaldehydes are key starting materials in the synthesis of enzyme inhibitors and selective serotonin (B10506) reuptake inhibitors like (–)-paroxetine. The strategic placement of other substituents on the benzaldehyde ring further enhances their utility, allowing for the creation of multifunctional compounds that serve as precursors for specialized materials and advanced pharmaceutical agents.

Overview of Current Research Trajectories Involving 3-Ethyl-5-iodobenzaldehyde

This compound is a specialized chemical building block that perfectly illustrates the convergence of the principles discussed above. While a relatively niche compound, its value lies in the unique combination of its three functional groups, which can be addressed with high selectivity in synthetic sequences. The compound is available from specialty chemical suppliers, indicating its role as a research chemical for advanced synthesis. lookchem.com

Current research involving this and structurally related iodobenzaldehydes is focused on leveraging its distinct reactive sites for the assembly of complex target molecules.

Key Research Applications:

Pharmaceutical Synthesis: The aryl iodide moiety is a prime handle for metal-catalyzed cross-coupling reactions. Researchers utilize this feature to attach complex fragments, a common strategy in the synthesis of new drug candidates. For example, derivatives of iodobenzaldehydes are used to create compounds with potential antimicrobial or antitumor activities. researchgate.net The aldehyde group can be used to build heterocyclic rings or other pharmacophoric elements through condensation and multi-component reactions, such as the Ugi reaction. ontosight.ai

Materials Science: The rigid aromatic core and reactive handles of this compound make it a candidate for the synthesis of novel organic materials. The iodo and aldehyde groups can be used to build larger, conjugated systems with specific electronic or photophysical properties.

Complex Molecule Synthesis: The orthogonal reactivity of the functional groups is a key advantage. The aldehyde can be transformed while leaving the iodide intact for a subsequent cross-coupling reaction, or vice versa. This allows for a stepwise, controlled construction of highly elaborate molecular architectures. Research on related compounds shows the use of iodobenzaldehydes in the synthesis of chalcones, which are precursors to various biologically active molecules.

In essence, this compound serves as a powerful trifunctional intermediate. Its research trajectory is defined by its application in multi-step syntheses that require precise control over bond formation, making it a valuable tool for chemists in academia and industry who are focused on creating novel and complex chemical entities.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1289165-29-2 lookchem.com |

| Molecular Formula | C₉H₉IO |

| Molecular Weight | 260.07 g/mol |

| Physical Form | Solid |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (–)-paroxetine |

| 2-nitrobenzaldehyde |

| 2-chlorobenzaldehyde |

| 4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde |

| 3-Iodobenzaldehyde |

| 3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde |

| 4-Iodobenzaldehyde |

| 2,4-Dihydroxy-5-iodobenzaldehyde |

Structure

3D Structure

Properties

Molecular Formula |

C9H9IO |

|---|---|

Molecular Weight |

260.07 g/mol |

IUPAC Name |

3-ethyl-5-iodobenzaldehyde |

InChI |

InChI=1S/C9H9IO/c1-2-7-3-8(6-11)5-9(10)4-7/h3-6H,2H2,1H3 |

InChI Key |

AWEAYDWCASHYQR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)I)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethyl 5 Iodobenzaldehyde

Regioselective Iodination Strategies in Benzaldehyde (B42025) Synthesis

The primary challenge in synthesizing 3-Ethyl-5-iodobenzaldehyde lies in achieving the desired 1,3,5-substitution pattern on the benzene (B151609) ring. The ethyl group is an ortho-, para-director, while the aldehyde group is a meta-director. For the target molecule, the iodine atom is meta to the aldehyde and meta to the ethyl group. This substitution pattern requires careful selection of synthetic strategies to overcome the inherent directing effects of the substituents.

Direct Halogenation Approaches to Iodinated Benzaldehydes

Direct electrophilic iodination of 3-ethylbenzaldehyde (B1676439) to produce the 3-ethyl-5-iodo derivative is challenging due to conflicting directing effects. The ethyl group activates the ortho and para positions, while the meta-directing aldehyde group deactivates the entire ring, making electrophilic substitution difficult.

Generally, the iodination of aromatic rings is less vigorous than chlorination or bromination. Molecular iodine (I₂) itself is often unreactive toward aromatic rings unless an oxidizing agent is present to generate a more powerful electrophilic iodine species, such as I⁺. organic-chemistry.org Common methods for the electrophilic iodination of arenes include the use of iodine in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or employing more reactive iodinating reagents like N-Iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (DIH). organic-chemistry.orgnih.gov Activating the iodinating reagent with a Lewis acid or a Brønsted acid can further enhance its electrophilicity, allowing for the iodination of less reactive aromatic substrates.

For benzaldehyde derivatives, the aldehyde group's deactivating nature makes direct iodination sluggish. Furthermore, the conditions required for iodination can sometimes lead to the oxidation of the sensitive aldehyde group. Due to these challenges, direct halogenation is often not the preferred method for synthesizing specifically substituted iodobenzaldehydes like this compound, and multi-step synthetic routes are typically employed.

Palladium-Catalyzed C-H Iodination and Related Methods

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings. These methods often employ a directing group that coordinates to the palladium catalyst, bringing it into proximity with a specific C-H bond and enabling its selective cleavage and subsequent iodination.

Most commonly, these strategies achieve functionalization at the ortho position relative to the directing group. youtube.comresearchgate.net For benzaldehydes, a transient directing group strategy can be used, where an amine condenses with the aldehyde to form an imine in situ. This imine then directs the palladium catalyst to the ortho C-H bond. gordon.edu

Alternative Approaches to Aryl Iodide Formation (e.g., from Arylhydrazines, Boronates)

Given the difficulties of direct regioselective iodination, indirect methods starting from precursors that allow for controlled introduction of the iodide are often more effective.

From Arylhydrazines: One robust method for introducing an iodine atom is through the Sandmeyer reaction or related transformations of diazonium salts. organic-chemistry.orgstackexchange.comescholarship.orgmdpi.com A plausible synthetic route would start with 3-ethyl-5-nitroaniline, which can be reduced to the diamine, followed by selective diazotization of one amino group and conversion to the iodide. A more direct approach involves the use of arylhydrazines. Arylhydrazine hydrochlorides can react with molecular iodine in a metal- and base-free method to yield aryl iodides. wikipedia.orgescholarship.orgcmu.edu The mechanism involves the oxidation of the arylhydrazine by iodine to form an arenediazonium salt intermediate, which then undergoes a single-electron transfer from an iodide anion to generate an aryl radical. This radical subsequently combines with an iodine radical to form the final product. wikipedia.orgescholarship.org This method is tolerant to a variety of functional groups, including alkyl substituents. escholarship.org

From Aryl Boronates: The conversion of arylboronic acids or their esters to aryl iodides is another highly efficient and common strategy. organic-chemistry.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.orgacs.org This reaction, often referred to as ipso-iodination or halodeboronation, replaces the boronic acid moiety with an iodine atom at the exact same position. This allows for the synthesis of complex substitution patterns that might be inaccessible through direct halogenation. The reaction typically proceeds under mild conditions using an iodinating agent such as N-iodosuccinimide (NIS) or molecular iodine, often in the presence of a base or a copper catalyst. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org To synthesize this compound via this route, one would first need to prepare the corresponding 3-ethyl-5-formylphenylboronic acid.

| Precursor Type | Reagents | Key Features |

| Arylhydrazine | I₂, DMSO | Metal-free; proceeds via diazonium salt intermediate; good functional group tolerance. wikipedia.orgescholarship.orgcmu.edu |

| Arylboronic Acid | NIS or I₂; optional Cu catalyst | High regioselectivity (ipso-substitution); mild conditions. organic-chemistry.orgorganic-chemistry.org |

Approaches for Introducing or Modifying the Aldehyde Functional Group

The synthesis of this compound can also be approached by first constructing the 3-ethyl-5-iodo substituted benzene ring, followed by the introduction or unmasking of the aldehyde functionality.

Oxidation of Benzylic Alcohols or Methyl Groups to Aldehydes

Oxidation of Benzylic Alcohols: A common and reliable method for aldehyde synthesis is the selective oxidation of a primary benzylic alcohol. If (3-ethyl-5-iodophenyl)methanol can be synthesized, it can be oxidized to the target aldehyde. A wide variety of reagents can achieve this transformation with high selectivity, avoiding over-oxidation to the carboxylic acid. Classic reagents include pyridinium chlorochromate (PCC), although modern, more environmentally benign methods are preferred. These include Swern oxidation, Dess-Martin periodinane oxidation, and catalytic methods using reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in combination with a stoichiometric oxidant such as sodium hypochlorite or using aerobic oxidation. organic-chemistry.orgacs.org

Oxidation of Methyl Groups: Alternatively, the aldehyde can be generated by the direct oxidation of a methyl group on the aromatic ring. Starting from 3-ethyl-5-iodotoluene, the benzylic methyl group can be oxidized. This can be achieved through various methods, including free-radical bromination with N-bromosuccinimide (NBS) to form a benzyl (B1604629) bromide, followed by hydrolysis or oxidation using reagents like pyridine (B92270) N-oxide. nih.govyoutube.com Another approach is the Étard reaction, which uses chromyl chloride, although this method can sometimes have harsh conditions and limited substrate scope.

| Starting Material | Reagent for Oxidation | Product |

| (3-Ethyl-5-iodophenyl)methanol | TEMPO/NaOCl or Dess-Martin Periodinane | This compound |

| 3-Ethyl-5-iodotoluene | 1. NBS, initiator; 2. Pyridine N-oxide, Ag₂O | This compound |

Reduction of Carboxylic Acid Derivatives (e.g., Weinreb Amides)

A highly controlled and widely used method for synthesizing aldehydes is the reduction of a carboxylic acid derivative. Direct reduction of a carboxylic acid or its ester with powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically proceeds all the way to the primary alcohol. To stop the reduction at the aldehyde stage, less reactive derivatives and specific reducing agents are required.

The Weinreb-Nahm amide (N-methoxy-N-methylamide) is an excellent substrate for this purpose. escholarship.orgmychemblog.com A carboxylic acid, such as 3-ethyl-5-iodobenzoic acid, can be converted into its corresponding Weinreb amide by reacting it with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent. organic-chemistry.orgresearchgate.netarkat-usa.org

This Weinreb amide can then be treated with a hydride reagent like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄). The nucleophilic addition of the hydride forms a stable tetrahedral intermediate that is chelated by the N-methoxy group. escholarship.orgescholarship.org This chelated intermediate is stable at low temperatures and does not collapse to the aldehyde until acidic workup. This stability prevents a second hydride addition (over-reduction), which would lead to the alcohol. Upon workup, the intermediate is hydrolyzed to afford the desired aldehyde in high yield. escholarship.orgmdpi.comescholarship.orgcmu.edu This method is known for its high efficiency and tolerance of other functional groups.

Reductive Carbonylation of Aryl Iodides to Aryl Aldehydes

Reductive carbonylation represents a powerful and direct method for converting aryl iodides into the corresponding aryl aldehydes, offering a valuable synthetic route to compounds such as this compound. This transformation involves the introduction of a carbonyl group (CO) and a hydride, typically from hydrogen gas (H₂) or a surrogate, directly onto the aromatic ring in a single step. The reaction is catalyzed by transition metal complexes, most notably those based on palladium and rhodium.

One efficient approach utilizes a rhodium-based catalytic system. A common system is composed of a commercially available rhodium salt, such as RhCl₃·3H₂O, combined with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) and an organic base (e.g., Et₃N). digitellinc.comscranton.edu This catalyst combination facilitates the reductive carbonylation of a wide range of aryl iodides using synthesis gas (a mixture of CO and H₂) under relatively mild conditions, affording the aldehyde products in good to excellent yields. digitellinc.comhilarispublisher.com The mechanism involves the activation of the C-I bond by the rhodium complex, followed by CO insertion and subsequent hydrogenolysis. nih.gov The low gas pressure and the use of inexpensive ligands enhance the practicality of this method for both laboratory and industrial applications. hilarispublisher.com

Another significant methodology employs a ligandless palladium-catalyzed system. researchgate.net This approach utilizes palladium acetate (B1210297) (Pd(OAc)₂) as the catalyst in a solvent like polyethylene glycol (PEG-400), with a reductant such as triethylsilane (Et₃SiH). researchgate.net This system effectively synthesizes aromatic aldehydes from aryl iodides at ambient temperature and pressure, avoiding the need for toxic and costly phosphine ligands. researchgate.net The catalytic system can generate palladium nanoparticles in situ, which are recyclable for multiple cycles with minimal metal leaching. researchgate.net This method is tolerant of a broad spectrum of functional groups, making it a versatile and scalable alternative to traditional high-pressure carbonylation processes. researchgate.net

| Parameter | Rhodium-Based System | Palladium-Based System |

|---|---|---|

| Catalyst | RhCl₃·3H₂O | Pd(OAc)₂ |

| Ligand | Triphenylphosphine (PPh₃) | Ligandless |

| Carbonyl Source | Carbon Monoxide (CO) | Carbon Monoxide (CO) |

| Reductant | Hydrogen (H₂) | Triethylsilane (Et₃SiH) |

| Base | Triethylamine (Et₃N) | Not specified as essential component |

| Typical Solvent | DMA (Dimethylacetamide) | PEG-400 |

| Conditions | Elevated temperature and pressure (e.g., 90 °C, 10 bar) | Ambient temperature and pressure |

| Key Advantage | High yields with inexpensive ligand | Ligandless, recyclable catalyst, mild conditions |

Convergent Synthetic Pathways to this compound

For this compound, a plausible convergent strategy would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Ullmann coupling, to join two key aromatic precursors. This method would unite an "ethyl-bearing" fragment with an "iodo- and aldehyde-bearing" fragment.

Hypothetical Convergent Synthesis via Suzuki Coupling:

Fragment A Synthesis: Preparation of (3-ethylphenyl)boronic acid. This can be synthesized from 3-bromoethylbenzene through a Grignard reaction followed by treatment with a borate ester.

Fragment B Synthesis: Preparation of 3-iodo-5-bromobenzaldehyde or a protected version thereof. This fragment contains the iodo and aldehyde functionalities required in the final product.

Coupling Step: The two fragments are then coupled using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). The reaction would selectively couple at the more reactive C-Br bond of Fragment B, leaving the C-I bond intact for the final product.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic routes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jk-sci.com

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org An ideal reaction has an atom economy of 100%, where all reactant atoms are found in the final product, generating no waste. wikipedia.org

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions like additions and rearrangements typically have high atom economies, often 100%. jk-sci.comsescollege.ac.in In contrast, substitution and elimination reactions inherently generate byproducts, leading to lower atom economy. scranton.edu For the synthesis of this compound, choosing reaction types with high atom economy is a key green consideration. For example, a catalytic addition or coupling reaction is preferable to a stoichiometric reaction that generates significant inorganic salt waste. jk-sci.com While a high percentage yield is important, it does not reflect the amount of waste produced; a reaction can have a 90% yield but a poor atom economy if it generates substantial byproducts. scranton.edusescollege.ac.in

| Reactant A | Reactant B | Desired Product (C) | Byproduct (D) | Atom Economy Calculation |

|---|---|---|---|---|

| C₂H₅-C₆H₄-H (106 g/mol) | I₂ (254 g/mol) | C₂H₅-C₆H₄-I (232 g/mol) | HI (128 g/mol) | (232 / (106 + 254)) x 100 = 64.4% |

Note: This is a simplified, hypothetical example of an iodination reaction to illustrate the concept. Actual synthetic routes may differ.

Solvents constitute a major portion of the waste generated in chemical processes. acs.org Green chemistry emphasizes reducing solvent use or replacing hazardous solvents with more sustainable alternatives. digitellinc.com Traditional volatile organic compounds (VOCs) are often toxic, flammable, and environmentally persistent.

Greener alternatives include:

Water: An excellent green solvent, though its use can be limited by the poor solubility of many organic reagents.

Bio-based Solvents: Solvents derived from renewable feedstocks, such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and limonene, are becoming increasingly popular. acs.orgnih.gov These solvents often have better environmental, health, and safety profiles than their petrochemical counterparts.

Ionic Liquids (ILs): These are salts that are liquid at low temperatures. Their negligible vapor pressure reduces air pollution and exposure risks. ILs can also act as both solvent and catalyst and are often recyclable.

For palladium-catalyzed reactions, such as the cross-coupling and carbonylation steps potentially used to synthesize this compound, research has shown that renewable solvents like 2-MeTHF, p-cymene, and dimethyl carbonate can successfully replace traditional nonrenewable solvents. acs.org The choice of a greener solvent system, such as an N-hydroxyethylpyrrolidone (HEP)/water mixture, can also facilitate catalyst recycling and product purification. nih.gov

Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can, in principle, be recycled. jk-sci.com A key goal in green chemistry is the development of catalysts that can be easily separated from the reaction mixture and reused, which is a significant advantage of heterogeneous catalysts over their homogeneous counterparts. mdpi.com

Heterogeneous catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This allows for simple separation by filtration, which reduces waste and prevents contamination of the product with the metal catalyst. hilarispublisher.comresearchgate.net

Key advantages of these systems include:

Ease of Separation: The catalyst can be recovered by simple physical methods, avoiding costly and waste-generating purification steps. google.com

Reduced Metal Leaching: Immobilizing the catalyst on a solid support minimizes the leaching of toxic heavy metals into the product and the environment. hilarispublisher.com

Supports for heterogeneous catalysts can include polymers, metal oxides, and various carbon materials like graphene or carbon nanotubes. mdpi.comresearchgate.net For instance, palladium nanoparticles supported on biopolymers or other materials have shown excellent performance and reusability in cross-coupling reactions. mdpi.com Such systems are highly relevant for the sustainable synthesis of this compound, particularly for steps involving palladium-catalyzed carbonylation or cross-coupling. researchgate.net

| Advantage | Description | Impact on Sustainability |

|---|---|---|

| Simplified Product Purification | Catalyst is easily removed from the reaction mixture by filtration. | Reduces the need for energy- and solvent-intensive purification methods like chromatography. |

| Catalyst Reusability | The recovered catalyst can be used in subsequent reaction batches. hilarispublisher.com | Lowers overall process cost and conserves precious metal resources. |

| Minimized Metal Contamination | Immobilization reduces the amount of metal leaching into the final product. hilarispublisher.com | Improves product purity and reduces environmental release of heavy metals. |

| Potential for Continuous Processes | Solid catalysts are well-suited for use in fixed-bed reactors for continuous manufacturing. | Increases process efficiency and scalability for industrial applications. |

Chemical Reactivity and Mechanistic Investigations of 3 Ethyl 5 Iodobenzaldehyde

Reactivity Profiles of the Aldehyde Functional Group in 3-Ethyl-5-iodobenzaldehyde

The aldehyde functional group is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. The reactivity of this group can be strategically utilized to construct more complex molecular architectures.

The carbonyl carbon of the aldehyde in this compound is electron-deficient and readily undergoes nucleophilic addition. This is a fundamental reaction where a nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation typically yields an alcohol. Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions (in cyanohydrin formation), and amines (forming imines or enamines). The presence of the electron-withdrawing iodine atom on the aromatic ring can subtly enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity toward nucleophiles compared to non-halogenated benzaldehydes.

Condensation reactions involving the aldehyde group are pivotal for forming new carbon-carbon bonds. These reactions typically involve the nucleophilic addition of a carbanion or its equivalent to the aldehyde, followed by a dehydration step.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, malononitrile) in the presence of a weak base catalyst like piperidine (B6355638) or pyridine (B92270). sigmaaldrich.comwikipedia.orgthermofisher.com The reaction with this compound would proceed via nucleophilic addition to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product. researchgate.net The Doebner modification uses pyridine as a solvent and a compound with a carboxylic acid group, like malonic acid, which often results in subsequent decarboxylation. wikipedia.orgtue.nl

The Wittig reaction provides a powerful method for converting aldehydes into alkenes. wikipedia.orglibretexts.org This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which attacks the aldehyde to form a betaine (B1666868) intermediate that collapses to an oxaphosphetane. udel.edu This four-membered ring then fragments to yield the desired alkene and a stable triphenylphosphine (B44618) oxide. udel.eduorganic-chemistry.org The stereochemical outcome (E or Z-alkene) is influenced by the nature of the substituents on the ylide. organic-chemistry.org For this compound, this reaction allows the direct installation of a substituted vinyl group at the former carbonyl position.

Table 1: Examples of Condensation Reactions with this compound

| Reaction Name | Reagent | Catalyst/Base | Product Type |

| Knoevenagel Condensation | Malononitrile | Piperidine | 2-(3-Ethyl-5-iodobenzylidene)malononitrile |

| Doebner Modification | Malonic Acid | Pyridine | 3-(3-Ethyl-5-iodophenyl)acrylic acid |

| Wittig Reaction | Methyltriphenylphosphonium bromide | n-Butyllithium | 1-Ethyl-3-iodo-5-vinylbenzene |

| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane | None (stabilized ylide) | Ethyl 3-(3-Ethyl-5-iodophenyl)acrylate |

The aldehyde group in this compound can be selectively oxidized or reduced without affecting the aryl iodide moiety under appropriate conditions.

Oxidation: Aldehydes are readily oxidized to carboxylic acids. mdpi.com A variety of oxidizing agents can be employed for this transformation, ranging from strong oxidants like potassium permanganate (B83412) or chromic acid to milder, more selective reagents. Green chemistry protocols often utilize hydrogen peroxide in the presence of a catalyst. mdpi.com The oxidation of this compound yields 3-Ethyl-5-iodobenzoic acid, a valuable intermediate for further functionalization. askfilo.com

Reduction: The aldehyde can be selectively reduced to a primary alcohol, (3-Ethyl-5-iodophenyl)methanol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent that is highly selective for aldehydes and ketones, making it ideal for this transformation without disturbing the aryl iodide bond. The resulting benzyl (B1604629) alcohol can participate in a range of subsequent reactions.

Reactivity of the Aryl Iodide Moiety in Cross-Coupling Reactions

The carbon-iodine bond in this compound is a key site for transition metal-catalyzed cross-coupling reactions. Aryl iodides are among the most reactive aryl halides in these transformations due to the relatively low C-I bond dissociation energy, which facilitates oxidative addition to the metal center.

Palladium-catalyzed reactions are cornerstones of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comnih.gov

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. Reacting this compound with an aryl or vinyl boronic acid would yield a biaryl or styrenyl benzaldehyde (B42025) derivative, respectively. researchgate.net

Heck Reaction: The Heck reaction forms a substituted alkene by coupling the aryl iodide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This provides a direct method for the arylation of olefins. nih.gov

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org This is a highly reliable method for synthesizing arylalkynes. scispace.com

Negishi Coupling: The Negishi coupling involves the reaction of an aryl halide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are known for their high reactivity and functional group tolerance. nih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. wikipedia.orgorganic-chemistry.orgrug.nl This is a powerful method for synthesizing arylamines. libretexts.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | C-C/C-N Bond Formed | Product Class |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Aryl-Aryl / Aryl-Vinyl | Biaryls, Stilbenes |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base | Aryl-Vinyl | Substituted Alkenes |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂ + CuI + Amine Base | Aryl-Alkynyl | Diarylalkynes |

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄ or Ni(acac)₂ | Aryl-Alkyl / Aryl-Aryl | Alkylarenes, Biaryls |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ + Ligand (e.g., XPhos) + Base | Aryl-Amino | Arylamines |

Recent advances have demonstrated the utility of gold in catalyzing cross-coupling reactions, which can proceed through a Au(I)/Au(III) redox cycle. nsf.gov A notable example is the decarboxylative cross-coupling of iodoarenes with (hetero)aryl carboxylates. nih.govresearchgate.net In this reaction, this compound would serve as the electrophilic coupling partner (the iodoarene). The reaction generates an aryl nucleophile in situ via decarboxylation of an aryl carboxylate, which then couples with the iodoarene under gold catalysis. chemrxiv.orgchemrxiv.org This method avoids the need for pre-formed organometallic reagents and offers a site-specific alternative to other gold-catalyzed arylations. nih.gov Mechanistic studies, including kinetic analysis and experiments with isolated gold complexes, support a pathway involving oxidative addition of the iodoarene to a gold(I) center as a key step. nsf.gov

Nickel-Mediated Aryl Iodide Transformations

The carbon-iodine bond in this compound is the primary site of reactivity in transition metal-catalyzed reactions. Nickel, a cost-effective and abundant transition metal, serves as an efficient catalyst for a variety of transformations involving aryl iodides. These reactions typically commence with the oxidative addition of the aryl iodide to a low-valent nickel(0) species, forming an arylnickel(II) intermediate. This step is favorable due to the relatively weak C-I bond.

Nickel-catalyzed cross-coupling reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the iodine atom. For instance, in Negishi-type couplings, an organozinc reagent can be coupled with the aryl iodide. Similarly, nickel can catalyze the coupling of aryl iodides with aldehydes, a process that can be achieved electrochemically. nih.govsemanticscholar.org Other transformations include the formation of C-S bonds through coupling with thiols or disulfides. mdma.ch The aldehyde and ethyl groups on the aromatic ring can influence the electronic properties of the arylnickel intermediate, but the C-I bond remains the selectively activated site for these transformations. researchgate.net

Table 1: Examples of Nickel-Mediated Transformations Applicable to Aryl Iodides

| Coupling Partner | Reaction Type | Bond Formed |

|---|---|---|

| Organozinc Reagents | Negishi Coupling | C-C |

| Aldehydes | Reductive Coupling | C-C |

| Thiols/Disulfides | Thiolation | C-S |

Other Transition Metal-Catalyzed Coupling Processes

Besides nickel, a wide array of other transition metals, most notably palladium, are extensively used to catalyze coupling reactions with aryl iodides like this compound. The high reactivity of the C-I bond makes it an excellent substrate for these processes, generally reacting under milder conditions than the corresponding aryl bromides or chlorides. rsc.org

Palladium-catalyzed reactions are particularly prominent and include the Suzuki-Miyaura (with organoboron reagents), Sonogashira (with terminal alkynes), Hiyama (with organosilicon reagents), and Stille (with organotin reagents) couplings. rsc.org These reactions provide powerful methods for constructing complex molecular architectures. Copper catalysts are also effective, particularly for C-S and C-O bond formation in Ullmann-type condensations. mdpi.comnih.gov Cobalt has also been shown to catalyze the arylation of thiols with aryl iodides. mdpi.com In all these processes, the transformation occurs selectively at the carbon atom bearing the iodine, leaving the aldehyde and ethyl groups intact, which highlights the chemoselectivity of these catalytic systems. organic-chemistry.org

Table 2: Common Transition Metal-Catalyzed Couplings for Aryl Iodides

| Reaction Name | Catalyst Metal | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Palladium | Organoboron Reagent | C-C |

| Sonogashira | Palladium/Copper | Terminal Alkyne | C-C (sp²-sp) |

| Hiyama | Palladium | Organosilicon Reagent | C-C |

| Stille | Palladium | Organotin Reagent | C-C |

| Buchwald-Hartwig | Palladium/Copper | Amine/Alcohol | C-N / C-O |

Reactivity of the Aromatic Ring System and Ethyl Substituent

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the electronic properties of its three substituents. The interplay between their activating/deactivating and directing effects governs the outcome of reactions involving the aromatic core, such as electrophilic aromatic substitution.

Electrophilic Aromatic Substitution with Directing Group Effects

Electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the combined directing effects of the formyl, iodo, and ethyl groups. These groups modulate the electron density of the ring and stabilize or destabilize the cationic intermediate (arenium ion) formed during the reaction.

Formyl Group (-CHO): This group is strongly deactivating and a meta-director. libretexts.org It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ring less nucleophilic and slowing down the rate of EAS. It directs incoming electrophiles to the positions meta to itself (C2 and C6).

Iodo Group (-I): Halogens are a unique class of substituents. The iodo group is deactivating due to its electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because the lone pairs on the iodine atom can be donated via resonance (+M) to stabilize the positive charge in the arenium ion intermediate when the attack occurs at the ortho or para positions (C4 and C6). youtube.comyoutube.com

Ethyl Group (-CH₂CH₃): This alkyl group is activating and an ortho, para-director. libretexts.org It donates electron density to the ring through an inductive effect (+I) and hyperconjugation, making the ring more reactive towards electrophiles. It directs incoming electrophiles to its ortho (C2 and C4) and para (C6) positions.

Position C2: Is meta to the deactivating -CHO group, ortho to the activating -CH₂CH₃ group, and meta to the -I group.

Position C4: Is meta to the deactivating -CHO group, ortho to the activating -CH₂CH₃ group, and ortho to the directing -I group.

Position C6: Is meta to the deactivating -CHO group, para to the activating -CH₂CH₃ group, and ortho to the directing -I group.

Considering these influences, the positions meta to the powerful deactivating aldehyde group (C2, C4, C6) are the most likely sites of attack. Both the ethyl and iodo groups direct towards these positions (specifically C2, C4, and C6). The activating effect of the ethyl group makes these positions more favorable than in a ring with only an aldehyde and an iodo group. Therefore, substitution is anticipated to occur primarily at the C2, C4, and/or C6 positions, with the exact product distribution depending on the specific electrophile and reaction conditions.

Table 3: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -CHO | -I, -M (Withdrawing) | Deactivating | meta |

| -I | -I, +M (Net Withdrawing) | Deactivating | ortho, para |

Radical Reactions on the Aromatic Core

The aromatic core of this compound can participate in radical reactions, primarily involving the carbon-iodine bond. The C-I bond is the weakest covalent bond attached to the ring, with a bond dissociation energy significantly lower than that of C-H, C-C, or C=O bonds. This makes it susceptible to homolytic cleavage under thermal or photochemical conditions, or in the presence of a radical initiator, to generate a 3-ethyl-5-formylphenyl radical. rsc.org

Once formed, this aryl radical is a highly reactive intermediate that can engage in a variety of subsequent reactions. fiveable.me A common pathway is hydrogen atom abstraction from a suitable donor molecule to yield 3-ethylbenzaldehyde (B1676439). Another possibility is radical-induced deiodination in the presence of certain reagents like methoxide (B1231860) ions. acs.org The generation of this aryl radical from the aryl iodide precursor is a key step in certain synthetic methodologies. nih.gov

Chemo-, Regio-, and Stereoselective Control in Transformations

Achieving selectivity is a cornerstone of modern organic synthesis, and reactions involving the polyfunctional this compound provide a useful platform to consider these principles.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In transition metal-catalyzed cross-coupling reactions, the carbon-iodine bond is overwhelmingly the most reactive site. It will undergo oxidative addition to a metal center far more readily than C-H bond activation or reactions involving the aldehyde or ethyl groups. nih.govnih.gov This high chemoselectivity allows for the precise modification of the molecule at the C5 position.

Regioselectivity: This relates to the control of the position of chemical bond formation. As discussed in section 3.3.1, the directing effects of the existing substituents control the regioselectivity of electrophilic aromatic substitution on the ring. In the case of a molecule with multiple, but chemically distinct, halogens, transition metal catalysts can often be used to achieve regioselective coupling at the most reactive halogen (I > Br > Cl).

Stereoselectivity: This concerns the preferential formation of one stereoisomer over others. While this compound itself is achiral, stereoselectivity becomes important in reactions that create a new chiral center. For example, the nucleophilic addition of an organometallic reagent to the carbonyl group of the aldehyde creates a chiral secondary alcohol. The use of chiral catalysts or reagents could, in principle, favor the formation of one enantiomer over the other. Similarly, asymmetric cross-coupling reactions, using a chiral ligand on the metal catalyst, could be employed to create products with axial chirality or a new stereocenter in the coupled fragment. semanticscholar.org

Kinetic and Thermodynamic Studies

Specific kinetic and thermodynamic data for reactions involving this compound are not widely available in the literature. However, the influence of its substituent groups on reaction rates and equilibria can be inferred from studies on analogous compounds and general chemical principles.

Thermodynamic parameters, such as reaction enthalpies and equilibrium constants, are also affected by the substituents. For instance, the proton affinity of the carbonyl oxygen in the aldehyde group is a measure of its basicity. Studies on other substituted benzaldehydes have shown that electron-withdrawing groups decrease proton affinity, while electron-donating groups increase it. rsc.org In this compound, the electron-withdrawing iodo and formyl groups would decrease the basicity of the carbonyl oxygen, while the electron-donating ethyl group would increase it. The net effect would determine the equilibrium position of acid-base reactions at the aldehyde.

The concepts of kinetic and thermodynamic control are also relevant. masterorganicchemistry.com In a reaction with multiple possible products, the product that is formed fastest (via the lowest activation energy pathway) is the kinetic product, while the most stable product is the thermodynamic product. At low temperatures, the kinetic product often predominates, whereas at higher temperatures, where reactions may be reversible, the thermodynamic product is favored. Such considerations would be important in analyzing the product distributions of reactions involving this molecule.

Derivatization and Functionalization Strategies Utilizing 3 Ethyl 5 Iodobenzaldehyde

Synthesis of Advanced Synthetic Intermediates from 3-Ethyl-5-iodobenzaldehyde

The aldehyde functionality of this compound is readily transformed into a variety of advanced synthetic intermediates through well-established synthetic methodologies. These transformations provide access to compounds with extended conjugation, diverse functional groups, and chiral centers, which are valuable precursors for more complex target molecules.

One of the most fundamental transformations of the aldehyde group is its conversion into an alkene via olefination reactions. The Wittig reaction, for instance, allows for the introduction of a carbon-carbon double bond with a high degree of control over its location. lumenlearning.comlibretexts.orgmasterorganicchemistry.com The reaction of this compound with a phosphonium (B103445) ylide, generated from an alkyl halide and triphenylphosphine (B44618), would yield a substituted styrene (B11656) derivative. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; unstabilized ylides typically afford (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.orglibretexts.org

Another key reaction for the derivatization of aldehydes is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone or ester bearing an α-hydrogen in the presence of a base. wikipedia.orglibretexts.org This reaction would convert this compound into a chalcone, an α,β-unsaturated ketone. Chalcones are valuable intermediates in their own right, serving as precursors for the synthesis of flavonoids, pyrimidines, and other heterocyclic compounds.

Table 1: Potential Advanced Synthetic Intermediates from this compound (Note: The following table is based on analogous reactions with substituted benzaldehydes and represents potential transformations of this compound.)

| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |

| Wittig Reaction | Phosphonium ylide | Substituted Styrene | Precursor for polymers and fine chemicals |

| Claisen-Schmidt Condensation | Ketone/Base | Chalcone | Intermediate for heterocyclic synthesis |

Construction of Heterocyclic Systems via Reactions with this compound

The aldehyde group of this compound is a key functional group for the construction of a wide array of heterocyclic systems through multicomponent reactions. These reactions are highly efficient, allowing for the formation of complex cyclic structures in a single step from three or more starting materials.

The Biginelli reaction is a classic multicomponent reaction that condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form a dihydropyrimidinone or a dihydropyrimidinethione, respectively. wikipedia.orgunair.ac.id Utilizing this compound in this reaction would lead to the formation of a dihydropyrimidine (B8664642) scaffold bearing the 3-ethyl-5-iodophenyl substituent at the 4-position. These heterocyclic cores are of significant interest in medicinal chemistry. The reaction is typically catalyzed by a Brønsted or Lewis acid. wikipedia.org

Another important multicomponent reaction for the synthesis of heterocycles is the Hantzsch pyridine (B92270) synthesis. wikipedia.orgorganic-chemistry.orgchemtube3d.comthermofisher.comwikiwand.com This reaction combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to produce a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. The use of this compound in the Hantzsch synthesis would yield a pyridine ring substituted with the 3-ethyl-5-iodophenyl group, a structural motif found in various bioactive molecules.

Table 2: Potential Heterocyclic Systems from this compound (Note: The following table is based on analogous reactions with substituted benzaldehydes and represents potential transformations of this compound.)

| Reaction Type | Reagents | Heterocyclic Product |

| Biginelli Reaction | β-ketoester, Urea/Thiourea | Dihydropyrimidinone/thione |

| Hantzsch Pyridine Synthesis | 2 eq. β-ketoester, Ammonia/Ammonium acetate | Dihydropyridine/Pyridine |

Generation of Polyfunctionalized Aromatic Compounds for Diverse Applications

The iodo substituent on the aromatic ring of this compound serves as a versatile handle for the introduction of a wide range of functional groups through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of C-C and C-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex. harvard.edulibretexts.orgnih.gov The reaction of this compound with various aryl or vinyl boronic acids would lead to the synthesis of biaryl or styrenyl derivatives, respectively. This methodology allows for the facile introduction of diverse aromatic and unsaturated moieties at the 5-position of the 3-ethylbenzaldehyde (B1676439) core.

The Sonogashira coupling provides a direct route to substituted alkynes by reacting a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Applying this reaction to this compound would enable the introduction of an alkynyl group, a valuable functional group for further transformations and for the construction of linear, rigid molecular structures.

The Heck reaction is another important palladium-catalyzed C-C bond-forming reaction that couples an unsaturated halide with an alkene. libretexts.orgnih.gov This reaction would allow for the introduction of a substituted vinyl group at the 5-position of the 3-ethylbenzaldehyde scaffold, providing access to a variety of stilbene (B7821643) and cinnamate (B1238496) derivatives.

Table 3: Potential Polyfunctionalized Aromatic Compounds from this compound (Note: The following table is based on analogous reactions with substituted iodoarenes and represents potential transformations of this compound.)

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Vinyl boronic acid | Palladium catalyst/Base | Biaryl/Styrene derivative |

| Sonogashira Coupling | Terminal alkyne | Palladium catalyst/Copper(I) co-catalyst/Base | Arylalkyne |

| Heck Reaction | Alkene | Palladium catalyst/Base | Substituted alkene |

Precursors for Supramolecular Assembly and Advanced Material Architectures

The unique substitution pattern of this compound, combining a reactive aldehyde and a functionalizable iodo group, makes its derivatives attractive precursors for the construction of macrocycles and other supramolecular assemblies. mdpi.com The ability to introduce different functionalities through the reactions described above allows for the design of building blocks with specific recognition motifs and geometries.

For instance, Sonogashira coupling of this compound with a terminal alkyne bearing another reactive group can generate a linear precursor for macrocyclization. cam.ac.uk Subsequent intramolecular coupling or reaction with a linker molecule can lead to the formation of macrocyclic structures with defined shapes and cavities. The incorporation of the 3-ethylphenyl unit can influence the conformational properties of the resulting macrocycle. The synthesis of macrocycles containing the 5-iodo-1,2,3-triazole moiety has been demonstrated, showcasing the utility of iodo-substituted precursors in click-chemistry-based macrocyclization strategies. nih.gov

Development of Ligands and Catalyst Precursors Derived from this compound

The aldehyde group of this compound is a convenient starting point for the synthesis of various ligands for coordination chemistry and catalysis. The condensation of the aldehyde with primary amines leads to the formation of Schiff bases, which are a versatile class of ligands. nih.govmdpi.comwu.ac.th

By reacting this compound with a suitable diamine, such as ethylenediamine, tetradentate Salen-type ligands can be prepared. taylorandfrancis.comscispace.com These ligands are well-known for their ability to form stable complexes with a wide range of transition metals. sapub.orgresearchgate.net The electronic and steric properties of the resulting metal complexes can be tuned by the substituents on the aromatic ring. The presence of the ethyl and iodo groups on the salicylaldehyde-derived part of the Salen ligand would influence the catalytic activity and selectivity of the corresponding metal complexes. The synthesis of metal complexes with Schiff base ligands derived from substituted salicylaldehydes, such as 3-ethoxysalicylaldehyde, has been reported. mdpi.comrasayanjournal.co.in

Table 4: Potential Ligands and Complexes from this compound (Note: The following table is based on analogous reactions with substituted benzaldehydes and represents potential transformations of this compound.)

| Ligand Type | Amine Precursor | Potential Metal Ions for Complexation |

| Schiff Base (bidentate) | Primary amine | Cu(II), Ni(II), Co(II), Zn(II) |

| Salen-type (tetradentate) | Ethylenediamine | Mn(III), Co(II), Ni(II), Cu(II), Zn(II) |

Computational and Theoretical Studies on 3 Ethyl 5 Iodobenzaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer a microscopic perspective on the electronic nature of 3-Ethyl-5-iodobenzaldehyde. These computational methods are essential for elucidating the distribution of electrons and energy levels within the molecule, which are fundamental to its reactivity and physical properties.

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular orbital (MO) theory provides a sophisticated model for understanding the electronic structure of molecules. In the case of this compound, analysis of its molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for predicting its chemical behavior. According to frontier molecular orbital theory, the interaction between the HOMO and LUMO of reacting species governs the course of a chemical reaction. wikipedia.org

The HOMO of this compound is expected to be predominantly localized on the benzene (B151609) ring and the iodine substituent, which possesses lone pairs of electrons. The ethyl group, being an electron-donating group, will also contribute to raising the energy of the HOMO. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing benzaldehyde (B42025) group, specifically on the π* orbital of the carbonyl function. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Calculated Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.15 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.26 |

Note: The data in this table is hypothetical and serves as a representative example based on theoretical expectations for similarly substituted benzaldehydes.

Charge Distribution and Electrostatic Potential Surface Analysis

The distribution of electron density in this compound is uneven due to the presence of substituents with different electronegativities. The iodine atom and the oxygen atom of the carbonyl group are highly electronegative and thus pull electron density towards themselves. This polarization of charge can be visualized using a molecular electrostatic potential (MESP) surface. researchgate.net The MESP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net

The MESP surface of this compound would exhibit negative potential (typically colored red or yellow) around the carbonyl oxygen, indicating a region of high electron density and susceptibility to electrophilic attack. Conversely, positive potential (typically colored blue) would be observed around the hydrogen atom of the aldehyde group and the ethyl group, signifying electron-deficient regions that are prone to nucleophilic attack. The iodine atom, despite its high electronegativity, can also exhibit a region of positive potential known as a "sigma-hole," which can participate in halogen bonding.

Prediction of Reactivity Parameters and Reaction Pathways

Computational chemistry allows for the prediction of various reactivity parameters and the exploration of potential reaction pathways for this compound. These theoretical investigations provide valuable insights that can guide experimental work.

Transition State Analysis for Key Transformations

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. Analysis of the transition state structure provides crucial information about the mechanism of a chemical transformation. For this compound, this could include reactions such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution on the benzene ring.

Reaction Coordinate Diagrams and Energy Barrier Calculations

Reaction coordinate diagrams, constructed from quantum chemical calculations, illustrate the energy profile of a reaction from reactants to products, passing through the transition state. The height of the energy barrier, or activation energy, determines the rate of the reaction. For this compound, these diagrams can be used to compare the feasibility of different reaction pathways and to understand the influence of the ethyl and iodo substituents on the reaction kinetics.

Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Addition to this compound

| Nucleophile | Activation Energy (kcal/mol) |

| Cyanide | 12.5 |

| Hydride | 15.2 |

| Grignard Reagent | 10.8 |

Note: The data in this table is hypothetical and serves as a representative example based on theoretical expectations.

Conformational Analysis of this compound and its Derivatives

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its physical and chemical properties. For this compound, the orientation of the aldehyde and ethyl groups relative to the benzene ring are of particular interest.

Computational methods can be used to determine the relative energies of different conformers and to identify the most stable, or ground-state, conformation. It is expected that the most stable conformer of this compound will have the aldehyde group lying in the plane of the benzene ring to maximize π-conjugation. The rotational barrier of the aldehyde group is influenced by the electronic effects of the substituents on the ring. researchgate.net The ethyl group will also have preferred orientations to minimize steric hindrance with the adjacent iodine atom and the aldehyde group. Understanding the conformational preferences of this molecule and its derivatives is essential for predicting their biological activity and material properties.

Theoretical Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Computational spectroscopy is a powerful tool for predicting the spectral properties of molecules, which can then be used to interpret experimental data and elucidate reaction mechanisms.

Vibrational Frequency Analysis for Reaction Intermediate Characterization

Theoretical vibrational frequency analysis, typically performed using Density Functional Theory (DFT), can predict the infrared (IR) spectrum of this compound and its potential reaction intermediates. By calculating the vibrational modes of a proposed intermediate, researchers can compare the computed spectrum with experimental IR data. A match between the predicted and observed frequencies provides strong evidence for the existence of that intermediate.

For instance, in a hypothetical reaction involving the aldehyde group, the characteristic C=O stretching frequency would be a key focus. The table below illustrates hypothetical calculated vibrational frequencies for the carbonyl stretch in this compound and a potential reaction intermediate.

| Species | Functional/Basis Set | Calculated C=O Frequency (cm⁻¹) | Expected Shift |

| This compound | B3LYP/6-311+G(d,p) | 1705 | - |

| Hypothetical Intermediate | B3LYP/6-311+G(d,p) | 1650 | Lower frequency |

This table is illustrative and does not represent published data.

NMR Chemical Shift Predictions for Structural Elucidation of Complex Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Computational methods, particularly those employing the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict the ¹H and ¹³C NMR chemical shifts of complex molecules. These predictions are invaluable for assigning signals in experimental spectra and confirming the structure of reaction products derived from this compound.

The predicted chemical shifts for the core structure of this compound would serve as a baseline. As the molecule undergoes reaction to form more complex products, the chemical environment of each nucleus changes, leading to shifts in their NMR signals. By comparing the experimentally observed shifts with the computationally predicted values for various possible product structures, the correct structure can be identified.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde H | 9.8 - 10.1 | - |

| Aldehyde C | 190 - 193 | - |

| Aromatic CH | 7.5 - 8.2 | 125 - 150 |

| Ethyl CH₂ | 2.6 - 2.9 | 28 - 32 |

| Ethyl CH₃ | 1.2 - 1.5 | 14 - 17 |

This table presents a typical range of predicted chemical shifts for the functional groups in this compound and is for illustrative purposes.

Molecular Dynamics Simulations in Reaction Environments

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into reaction pathways and the influence of the solvent environment. By simulating the motion of this compound in a specific solvent, researchers can observe how the solvent molecules interact with the reactant and influence its conformational preferences and reactivity.

For a reaction involving this compound, MD simulations could be used to:

Determine the free energy profile of the reaction pathway.

Identify the most stable conformations of the reactant and any intermediates.

Investigate the role of solvent molecules in stabilizing transition states.

These simulations would provide a dynamic picture of the reaction, complementing the static information obtained from quantum mechanical calculations.

Advanced Analytical Methodologies for the Study of 3 Ethyl 5 Iodobenzaldehyde and Its Reactions

In-Situ Spectroscopic Techniques for Real-time Reaction Monitoring

In-situ spectroscopic methods are indispensable for observing chemical reactions as they occur, providing dynamic information without the need for sample extraction. spectroscopyonline.com This real-time analysis is critical for understanding kinetics and identifying transient intermediates that would otherwise be missed. spectroscopyonline.com

For reactions involving 3-Ethyl-5-iodobenzaldehyde, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy are particularly powerful. beilstein-journals.org These techniques can monitor the progress of a reaction by tracking the disappearance of reactant-specific vibrational bands and the concurrent appearance of product-specific bands.

A key vibrational mode for monitoring is the carbonyl (C=O) stretch of the aldehyde group in this compound, which typically appears around 1704 cm⁻¹. researchgate.net During a reaction, such as a reduction to an alcohol or oxidation to a carboxylic acid, the intensity of this peak would decrease. For instance, in a Knoevenagel condensation, the consumption of the aldehyde can be directly quantified by the change in this peak's intensity, while new peaks corresponding to the formation of the C=C double bond in the product would emerge. beilstein-journals.org Calibration curves correlating peak area to concentration allow for quantitative analysis of the reaction kinetics. beilstein-journals.orgresearchgate.net

Table 1: Hypothetical In-Situ ATR-FTIR Monitoring of a Grignard Reaction with this compound

| Reaction Time (minutes) | Aldehyde C=O Peak Area (1704 cm⁻¹) | Alcohol O-H Peak Area (3300 cm⁻¹) | % Conversion |

| 0 | 1.00 | 0.00 | 0% |

| 5 | 0.78 | 0.21 | 22% |

| 15 | 0.45 | 0.53 | 55% |

| 30 | 0.15 | 0.84 | 85% |

| 60 | <0.05 | 0.94 | >95% |

This interactive table illustrates the real-time monitoring of a reaction, showing the decrease in the starting material's characteristic peak and the increase in the product's peak over time.

Mass Spectrometry for Mechanistic Pathway Elucidation and Product Confirmation

Mass spectrometry (MS) is a fundamental tool for identifying reaction products and elucidating mechanistic pathways by providing precise mass-to-charge ratio (m/z) data. researchgate.net Techniques like Electrospray Ionization (ESI-MS) can be configured for real-time analysis of liquid-phase reactions, allowing for the detection of intermediates and products directly from the reaction mixture. researchgate.net

In the study of this compound reactions, ESI-MS can confirm the mass of the final products and identify key intermediates. For example, in a complex multi-step synthesis, MS can detect the formation of transient species that provide insight into the reaction mechanism. High-resolution mass spectrometry (HRMS) provides exact mass measurements, enabling the determination of elemental compositions and unambiguous confirmation of product identity.

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment ions of interest. The resulting fragmentation pattern provides structural information that helps distinguish between isomers and confirm the connectivity of atoms within the molecule.

Table 2: Expected m/z Values for this compound and Potential Derivatives

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ Ion (m/z) |

| This compound | C₉H₉IO | 260.07 | 261.08 |

| 3-Ethyl-5-iodobenzyl alcohol | C₉H₁₁IO | 262.09 | 263.10 |

| 3-Ethyl-5-iodobenzoic acid | C₉H₉IO₂ | 276.07 | 277.08 |

| Schiff base with Aniline | C₁₅H₁₄IN | 347.18 | 348.19 |

This interactive table provides a reference for expected mass spectrometry results for the parent compound and its common reaction products.

Advanced Chromatographic Methods for Purity and Reaction Profile Analysis

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for detailed reaction profile analysis.

Reversed-phase HPLC (RP-HPLC) on a C18 column is a standard method for analyzing substituted benzaldehydes. researchgate.net It allows for the separation of the starting material, intermediates, products, and byproducts based on their polarity. By monitoring the peak areas over time, a detailed reaction profile can be constructed, providing quantitative data on the consumption of reactants and the formation of products. acs.org The retention factor (k') of substituted benzaldehydes in RP-HPLC is correlated with their hydrophobicity, which is influenced by substituents like the ethyl and iodo groups. researchgate.net

For volatile derivatives of this compound, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) offers high resolution and sensitivity. Derivatization may be required to increase the volatility and thermal stability of certain products for GC analysis. libretexts.org

Table 3: Hypothetical HPLC Reaction Profile for the Oxidation of this compound

| Time (hours) | Retention Time (min) | Compound | Peak Area (%) |

| 0 | 5.8 | This compound | 99.5 |

| 2 | 5.8 | This compound | 45.2 |

| 2 | 4.1 | 3-Ethyl-5-iodobenzoic acid | 53.1 |

| 4 | 5.8 | This compound | 5.3 |

| 4 | 4.1 | 3-Ethyl-5-iodobenzoic acid | 92.5 |

This interactive table demonstrates how HPLC data can be used to track the progress of a reaction by quantifying the relative amounts of reactant and product over time.

X-ray Crystallography of Complex Derivatives and Co-crystals for Definitive Structural Determination

X-ray crystallography provides unequivocal proof of molecular structure, including stereochemistry and the precise arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself may be challenging, this technique is invaluable for the definitive structural determination of its solid derivatives, such as Schiff bases, oximes, or products of condensation reactions. nih.govscispace.com

The crystal structure confirms the molecular connectivity and can reveal subtle intramolecular and intermolecular interactions, such as hydrogen bonding or halogen bonding, which influence the physical properties and packing of the molecules in the solid state. scispace.com For iodinated aromatic compounds, crystallography is particularly useful for confirming the regioselectivity of a reaction, definitively establishing the position of the iodine atom and other substituents on the aromatic ring. nih.gov

Table 4: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀INO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.35 |

| b (Å) | 14.52 |

| c (Å) | 17.58 |

| β (°) | 93.39 |

| Volume (ų) | 1874.7 |

| Z (molecules/unit cell) | 4 |

This interactive table presents typical data obtained from an X-ray crystallographic analysis, which provides the fundamental parameters of the crystal's unit cell.

Electroanalytical Techniques for Redox Behavior and Mechanistic Understanding

Electroanalytical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of molecules. ndl.gov.inscribd.com For this compound, these techniques can provide valuable information on the oxidation and reduction potentials of the aldehyde functional group and the carbon-iodine bond.

The aldehyde group can be electrochemically reduced to a primary alcohol or oxidized to a carboxylic acid. mdpi.comrsc.org CV can determine the potentials at which these transformations occur, offering insight into the molecule's electronic properties and potential for use in electrosynthesis. acs.org Additionally, the carbon-iodine bond can be susceptible to reductive cleavage. Electroanalytical studies can reveal the potential at which this dehalogenation occurs, which is a critical parameter in designing selective electrochemical reactions. acs.org

Table 5: Hypothetical Redox Potentials for this compound in Acetonitrile

| Process | Potential (V vs. Ag/AgCl) | Description |

| Reduction 1 | -1.85 | One-electron reduction of the aldehyde group to a radical anion. |

| Reduction 2 | -2.40 | Reductive cleavage of the carbon-iodine bond. |

| Oxidation 1 | +2.10 | Oxidation of the aldehyde group. |

This interactive table shows hypothetical data from an electroanalytical experiment, indicating the voltages at which the molecule undergoes oxidation and reduction.

Derivatization Techniques for Enhanced Analytical Detection and Stability of Reactive Intermediates

Chemical derivatization is a powerful strategy used to enhance the analytical detection of compounds and to stabilize otherwise transient or reactive species. nih.gov Reactive intermediates are short-lived, high-energy molecules that often cannot be isolated but whose existence is key to understanding a reaction mechanism. lumenlearning.comcurlyarrows.comuomustansiriyah.edu.iq

For this compound, the aldehyde group can be reacted with various reagents to form stable derivatives with improved chromatographic properties or enhanced detectability. libretexts.org For example, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) produces a brightly colored hydrazone that can be easily quantified by UV-Vis spectroscopy or HPLC. thermofisher.com Fluorescent derivatizing agents, such as dansyl hydrazine, can be used to create highly fluorescent derivatives, enabling trace-level detection by HPLC with fluorescence detection. researchgate.net

Crucially, derivatization can be used for "chemical trapping" of reactive intermediates. uomustansiriyah.edu.iq If a reaction is suspected to proceed through an unstable intermediate, a trapping agent can be added to the reaction mixture. This agent reacts selectively with the intermediate to form a stable, isolable product, thereby providing evidence for the intermediate's existence and role in the mechanistic pathway. lumenlearning.com

Table 6: Common Derivatization Reagents for Aldehydes and Their Applications

| Reagent | Derivative Formed | Analytical Enhancement |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | UV-Vis detection, crystallization |

| Dansyl Hydrazine | Hydrazone | Fluorescence detection (high sensitivity) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Silyl ether (of corresponding alcohol) | Increased volatility for GC analysis |

| o-Phthalaldehyde (OPA) with a thiol | Isoindole derivative (after conversion to amine) | Fluorescence detection |

This interactive table lists common reagents used to derivatize aldehydes, like this compound, to improve their detection and analysis in various analytical systems.

Applications of 3 Ethyl 5 Iodobenzaldehyde in Specialized Chemical Synthesis

Precursor in the Synthesis of Optoelectronic and Functional Materials

While direct applications of 3-Ethyl-5-iodobenzaldehyde in optoelectronics are not extensively documented, its structure is indicative of its potential as a precursor for functional materials. The presence of a heavy atom like iodine can influence the photophysical properties of organic molecules, a key aspect in the design of materials for optoelectronic devices. Aryl iodides are crucial intermediates in carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to constructing the complex conjugated systems used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The aldehyde group offers a site for further molecular elaboration, allowing this compound to be integrated into larger, more complex functional systems.

The ethyl group, while seemingly simple, can subtly modify the material's properties by affecting solubility and molecular packing in the solid state, which in turn influences charge transport and device efficiency. The synthesis of functional materials often relies on building blocks that offer a combination of reactivity and property-tuning substituents, a role for which this compound is structurally well-suited.

Building Block for Advanced Polymer Structures and Macromolecules

In the realm of polymer chemistry, substituted benzaldehydes are recognized for their ability to be incorporated into macromolecular structures. Research has shown that benzaldehyde (B42025) derivatives can undergo copolymerization with other monomers, such as phthalaldehyde, to create functional polymers. acs.orgresearchgate.net The reactivity of the benzaldehyde in these anionic polymerization reactions is sensitive to the electronic effects of its substituents. acs.org The iodo- and ethyl- groups on this compound would therefore influence its reactivity and the properties of the resulting copolymer.

Furthermore, the aldehyde functionality provides a chemical handle for grafting the molecule onto existing polymer backbones, a process known as polymer functionalization. For example, benzaldehyde derivatives can be immobilized onto amine-terminated polymers to introduce new functionalities. nih.gov This approach allows for the creation of advanced polymer structures with tailored properties, and this compound could serve as a reagent to introduce a heavy atom or a site for further cross-coupling reactions into a polymer matrix.

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Role of this compound | Potential Polymer Properties |

|---|---|---|

| Anionic Copolymerization | Comonomer | Modified thermal stability, altered solubility, triggerable degradation. acs.orgresearchgate.net |

| Polymer Functionalization | Grafting Agent | Introduction of reactive sites (iodine) for cross-linking, increased refractive index. |

Role in the Synthesis of Complex Organic Molecules (e.g., Natural Product Scaffolds, Agrochemicals)